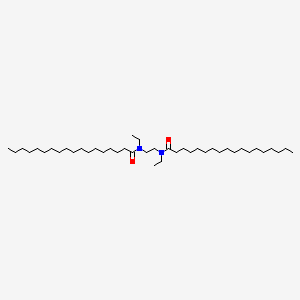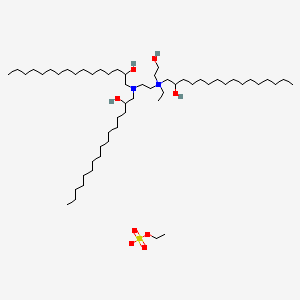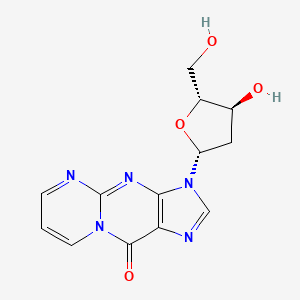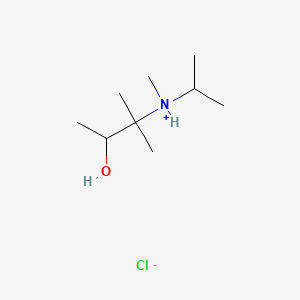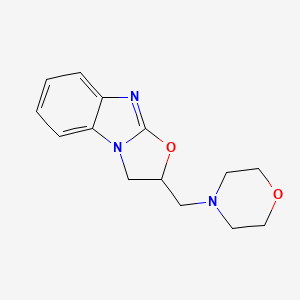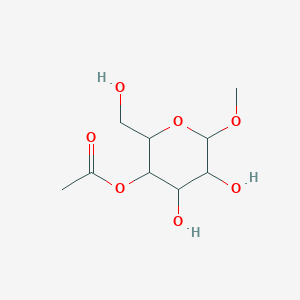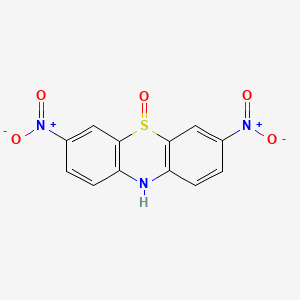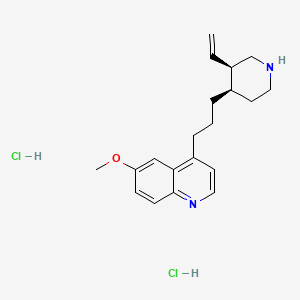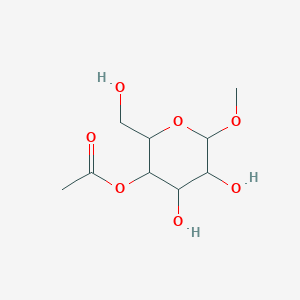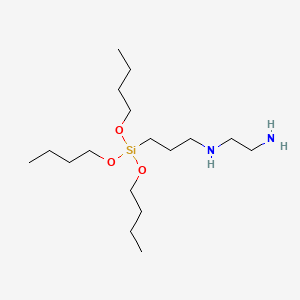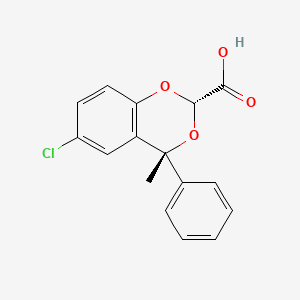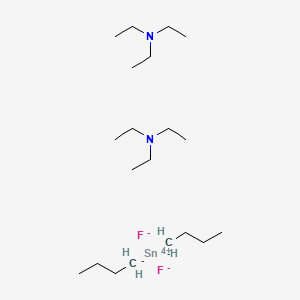
Dibutylbis(triethylamine)difluorotin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutylbis(triethylamine)difluorotin is an organotin compound with the molecular formula C20H46F2N2Sn. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutylbis(triethylamine)difluorotin typically involves the reaction of dibutyltin dichloride with triethylamine and a fluorinating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Anhydrous solvents such as diethyl ether or tetrahydrofuran (THF).
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems.
Continuous monitoring: To ensure the purity and yield of the product.
Purification steps: Including distillation and recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Dibutylbis(triethylamine)difluorotin undergoes various chemical reactions, including:
Substitution Reactions: Where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: Involving changes in the oxidation state of the tin atom.
Coordination Reactions: With ligands forming complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as amines and thiols. Conditions typically involve mild temperatures and inert atmospheres.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted organotin compounds are formed.
Oxidation Products: Higher oxidation state tin compounds.
Reduction Products: Lower oxidation state tin compounds.
科学的研究の応用
Dibutylbis(triethylamine)difluorotin has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, coatings, and other materials
作用機序
The mechanism of action of dibutylbis(triethylamine)difluorotin involves its interaction with molecular targets such as enzymes and cellular components. The compound can:
Inhibit enzyme activity: By binding to the active sites of enzymes.
Disrupt cellular processes: Through interaction with cellular membranes and proteins.
Induce oxidative stress: Leading to cell damage and apoptosis.
類似化合物との比較
Similar Compounds
- Dibutyltin dichloride
- Tributyltin fluoride
- Dibutyltin oxide
Uniqueness
Dibutylbis(triethylamine)difluorotin is unique due to its specific combination of triethylamine and fluorine atoms, which impart distinct chemical properties and reactivity compared to other organotin compounds. Its ability to form stable complexes and undergo various chemical reactions makes it valuable in research and industrial applications .
特性
CAS番号 |
67924-24-7 |
|---|---|
分子式 |
C20H48F2N2Sn |
分子量 |
473.3 g/mol |
IUPAC名 |
butane;N,N-diethylethanamine;tin(4+);difluoride |
InChI |
InChI=1S/2C6H15N.2C4H9.2FH.Sn/c2*1-4-7(5-2)6-3;2*1-3-4-2;;;/h2*4-6H2,1-3H3;2*1,3-4H2,2H3;2*1H;/q;;2*-1;;;+4/p-2 |
InChIキー |
BXPZAFSVFSKMTF-UHFFFAOYSA-L |
正規SMILES |
CCC[CH2-].CCC[CH2-].CCN(CC)CC.CCN(CC)CC.[F-].[F-].[Sn+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)
